molecular formula C9H12O B147315 2-(4-Methylphenyl)ethanol CAS No. 699-02-5

2-(4-Methylphenyl)ethanol

Cat. No. B147315
CAS RN: 699-02-5
M. Wt: 136.19 g/mol
InChI Key: DAVFJRVIVZOKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenyl)ethanol is a compound that belongs to the class of Aryl Alkyl Alcohols (AAAs), which are characterized by an aryl group, such as a benzene ring, covalently bonded to an alkyl group with an alcohol functional group (-OH). This class of compounds is structurally diverse and includes primary, secondary, and tertiary alcohols. They are commonly used in the fragrance industry due to their scent properties and are also found in various natural and synthetic processes .

Synthesis Analysis

The synthesis of compounds related to 2-(4-Methylphenyl)ethanol often involves multi-step reactions, starting from basic aromatic compounds or alcohols. For example, the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol was achieved through the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine, yielding an 88.5% product after optimization of reaction conditions . Similarly, the synthesis of 2-(5-Methyl-2-phenyl-4-oxazolyl)ethanol from L-aspartic acid involved a five-step process, including esterification, N-benzoylation, Dakin-West reaction, cyclization, and reduction, with an overall yield of around 31.2% . These studies demonstrate the complexity and variability in the synthesis of AAAs.

Molecular Structure Analysis

The molecular structure of AAAs, including 2-(4-Methylphenyl)ethanol, typically features an aromatic ring attached to an alkyl chain that terminates in an alcohol group. The structure of these compounds can be confirmed using spectroscopic methods such as NMR, IR, and UV-VIS, as well as x-ray crystallography in some cases . The precise structure is crucial for understanding the compound's reactivity and physical properties.

Chemical Reactions Analysis

AAAs can undergo various chemical reactions, including oxidation, esterification, and condensation. The reactivity of the alcohol group allows for the formation of esters and ethers, while the aromatic ring can participate in electrophilic substitution reactions. The intermediate 1-phenyl-2-(4-pyridyl)ethanol, for example, was isolated from a condensation reaction involving benzaldehyde and 4-methylpyridine, indicating the potential for complex reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of AAAs like 2-(4-Methylphenyl)ethanol are influenced by their molecular structure. These properties include solubility, boiling and melting points, and reactivity. The presence of the alcohol group contributes to hydrogen bonding, affecting solubility in water and other solvents. The aromatic ring can impact the compound's stability and reactivity. Toxicological and dermatological reviews are essential for understanding the safety profile of these compounds when used as fragrance ingredients, as they can provide data on acute toxicity, skin irritation, and sensitization .

Scientific Research Applications

Fragrance and Cosmetic Industry

2-(4-Methylphenyl)ethanol is widely used in the fragrance industry. A detailed toxicologic and dermatologic review highlights its role as a fragrance ingredient, belonging to the fragrance structural group Aryl Alkyl Alcohols. This class of fragrance ingredients includes primary, secondary, and tertiary alkyl alcohols bonded to an aryl group. The review provides a comprehensive summary of all available toxicology and dermatology papers related to this fragrance ingredient, focusing on its safe use in fragrances and other branched chain saturated alcohols (Scognamiglio et al., 2012).

Extraction from Aqueous Solutions

The compound is also significant in extraction processes. The extraction of 2-(4-hydroxyphenyl)ethanol (a variant of the compound , common in olive mill wastewater) from aqueous solutions using emulsion liquid membranes has been studied. The research explores the effect of additives on the solute's permeation and includes modeling of the extraction process, providing insights into both physical and reactive extraction methods (Reis et al., 2006).

Peptide Synthesis

In the field of peptide synthesis, modifications of 2-(methylsulphonyl)ethanol, which include exchanging the methyl group with a phenyl group, have resulted in the development of new amino-protective groups. These groups are sensitive to base and are involved in β-elimination during cleavage. The modified compound, 2-[4-(methylsulphonyl)phenylsulphonyl]ethanol, offers improved stability and resistance to certain reactions, making it a valuable contribution to peptide synthesis (Verhart & Tesser, 2010).

Pharmaceutical Intermediates

Research on the synthesis of 2-(4-aminophenyl)ethanol, a key intermediate in cardiovascular drugs, indicates its importance in the pharmaceutical industry. A new synthesis process using β-phenylethanol as the raw material has been studied, achieving a high yield and purity, marking its significance in the production of cardiovascular medications (Zhang Wei-xing, 2013).

Safety And Hazards

2-(4-Methylphenyl)ethanol is classified under GHS07 and the signal word is "Warning" . The hazard statement is H302 . The precautionary statements are P280-P305+P351+P338 . The safety statements are 24/25 . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-(4-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-8-2-4-9(5-3-8)6-7-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVFJRVIVZOKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061020
Record name Benzeneethanol, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)ethanol

CAS RN

699-02-5
Record name 4-Methylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=699-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylphenethyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methylphenyl)ethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54360
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Methylphenyl)ethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5295
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneethanol, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneethanol, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-p-tolylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.751
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYLPHENETHYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG36R9LNV8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methylphenyl)ethanol
Reactant of Route 2
2-(4-Methylphenyl)ethanol
Reactant of Route 3
2-(4-Methylphenyl)ethanol
Reactant of Route 4
2-(4-Methylphenyl)ethanol
Reactant of Route 5
Reactant of Route 5
2-(4-Methylphenyl)ethanol
Reactant of Route 6
Reactant of Route 6
2-(4-Methylphenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.